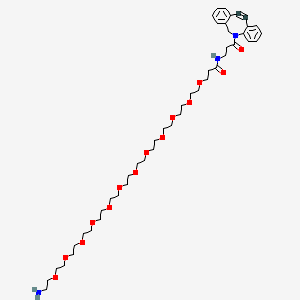

DBCO-NHCO-PEG12-amine

Descripción

Propiedades

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H69N3O14/c46-13-16-52-18-20-54-22-24-56-26-28-58-30-32-60-34-36-62-38-37-61-35-33-59-31-29-57-27-25-55-23-21-53-19-17-51-15-12-44(49)47-14-11-45(50)48-39-42-7-2-1-5-40(42)9-10-41-6-3-4-8-43(41)48/h1-8H,11-39,46H2,(H,47,49) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKUCYRZHMXXTCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H69N3O14 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

876.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of DBCO-NHCO-PEG12-amine: A Technical Guide for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action and applications of DBCO-NHCO-PEG12-amine, a heterobifunctional linker at the forefront of bioconjugation and targeted therapeutic development. By dissecting its constituent parts and the pivotal role of strain-promoted azide-alkyne cycloaddition (SPAAC), this document serves as a comprehensive resource for professionals leveraging advanced chemical biology tools.

Introduction to this compound

This compound is a sophisticated chemical linker designed for the precise and stable covalent ligation of molecules in complex biological environments.[1] It is comprised of three key functional components: a Dibenzocyclooctyne (DBCO) group, a 12-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal primary amine (NH2) group.[2][3] This unique architecture enables a two-step, orthogonal conjugation strategy, making it an invaluable tool in the construction of antibody-drug conjugates (ADCs), PROTACs, and advanced molecular imaging probes.[4][5]

The primary mechanism of action revolves around the DBCO group's ability to undergo a highly efficient and selective reaction with azide-containing molecules via SPAAC, a cornerstone of bioorthogonal "click chemistry".[][7] The PEG spacer enhances solubility and reduces steric hindrance, while the terminal amine provides a versatile handle for conjugation to a second molecule of interest.[2][8]

Core Mechanism of Action: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The defining feature of the DBCO linker is its participation in the SPAAC reaction. This reaction is a type of Huisgen 1,3-dipolar cycloaddition wherein the strained alkyne of the DBCO ring reacts with an azide (B81097) to form a stable triazole linkage.[1]

Key Principles of SPAAC:

-

Ring Strain: The high ring strain of the cyclooctyne (B158145) in the DBCO group is the driving force behind the reaction.[1][] This inherent strain significantly lowers the activation energy for the cycloaddition, allowing the reaction to proceed rapidly at physiological temperatures and pH.[9]

-

Bioorthogonality: Both the DBCO and azide functional groups are bioorthogonal, meaning they are chemically inert to most biological molecules and do not participate in side reactions within a cellular context.[1][] This ensures highly specific and targeted conjugation.

-

Copper-Free: Unlike the related copper-catalyzed azide-alkyne cycloaddition (CuAAC), SPAAC does not require a cytotoxic copper(I) catalyst.[9] This is a critical advantage for applications in living cells and organisms, as it avoids cellular toxicity and simplifies reaction conditions.[2][9]

The reaction is concerted and proceeds to a high yield, creating a stable covalent bond between the two molecules being linked.[1][9]

Functional Roles of the Molecular Components

The utility of this compound is derived from the synergistic functions of its three parts:

| Component | Function | Advantages in Bioconjugation |

| DBCO Group | Reactive moiety for SPAAC | Enables highly selective, catalyst-free conjugation to azide-modified molecules under physiological conditions.[2][9] |

| PEG12 Spacer | Hydrophilic linker | Enhances aqueous solubility, improves stability, reduces aggregation, and minimizes steric hindrance between conjugated molecules.[2][10] Can optimize the pharmacokinetic properties of ADCs, such as half-life and biodistribution.[10] |

| Amine (NH2) Group | Versatile conjugation handle | Allows for stable amide bond formation with molecules containing carboxylic acids or activated esters (e.g., NHS esters).[3][11] |

Applications in Drug Development

The heterobifunctional nature of this compound makes it particularly well-suited for the development of complex therapeutics like Antibody-Drug Conjugates (ADCs).[4][10] In a typical ADC synthesis, the linker is used to connect a cytotoxic payload to a monoclonal antibody that targets a specific cancer cell antigen.

Logical Workflow in ADC Construction:

-

Payload Activation: A cytotoxic drug with a carboxylic acid group is activated to an NHS ester.

-

Linker-Payload Conjugation: The terminal amine of this compound reacts with the activated drug to form a stable amide bond. This results in a DBCO-functionalized payload.

-

Antibody Modification: The targeting antibody is separately modified to introduce an azide group at a specific site.

-

Final "Click" Reaction: The azide-modified antibody is reacted with the DBCO-functionalized payload. The SPAAC reaction proceeds, covalently linking the drug to the antibody via the stable triazole ring.[4]

This precise, site-specific conjugation is crucial for creating homogeneous ADCs with a well-defined drug-to-antibody ratio (DAR), a key factor influencing efficacy and toxicity.[4][9]

Experimental Protocols

General Protocol for Antibody Labeling with DBCO-NHS Ester

This protocol describes the initial step often required before using a molecule like this compound, where a DBCO group is introduced onto a protein via its amine residues.

Objective: To introduce a reactive DBCO group onto an antibody using a DBCO-NHS ester.[9]

Materials:

-

Antibody in an amine-free buffer (e.g., PBS, pH 7.4) at 1-10 mg/mL.[9]

-

DBCO-NHS ester (e.g., DBCO-PEG4-NHS) freshly dissolved in anhydrous DMSO to a 10 mM stock concentration.[9]

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).[9]

-

Size-exclusion chromatography column or dialysis cassette for purification.[12]

Procedure:

-

Preparation: Ensure the antibody solution is free from amine-containing buffers or stabilizers. If necessary, perform a buffer exchange into PBS.[9]

-

Reaction Setup: Add a 10-20 fold molar excess of the DBCO-NHS ester solution to the antibody solution. The final concentration of the organic solvent (DMSO) should be kept below 20%.[9]

-

Incubation: Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.[9]

-

Quenching: Add the quenching solution to a final concentration of 50-100 mM to consume any unreacted DBCO-NHS ester. Incubate for another 15-30 minutes.

-

Purification: Remove excess, unreacted DBCO reagent by running the reaction mixture through a desalting column or by dialysis against PBS.[12]

-

Characterization: Confirm successful conjugation and determine the degree of labeling using techniques such as UV-Vis spectroscopy or mass spectrometry.

General Protocol for SPAAC "Click" Reaction

Objective: To conjugate an azide-containing molecule to a DBCO-labeled molecule.

Materials:

-

DBCO-functionalized molecule (e.g., protein, payload) in an appropriate buffer.

-

Azide-containing molecule.

Procedure:

-

Preparation: Dissolve the azide-containing molecule in the reaction buffer.

-

Reaction: Add the DBCO-functionalized molecule to the azide-containing solution. A 1.5 to 3.0 molar excess of one reagent is often used to drive the reaction to completion.[12]

-

Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or for 2-12 hours at 4°C.[12] Reaction times can be as short as 5 minutes depending on the specific reactants and concentrations.[9]

-

Purification: Purify the final conjugate to remove any unreacted starting materials. The method will depend on the nature of the conjugate (e.g., HPLC, size-exclusion chromatography, dialysis).[12][13]

Visualizations

Caption: SPAAC reaction mechanism.

Caption: ADC synthesis workflow.

Caption: Components and applications logic.

References

- 1. benchchem.com [benchchem.com]

- 2. DBCO-amine & DBCO-PEG-amine | AxisPharm [axispharm.com]

- 3. DBCO-PEG12-amine | BroadPharm [broadpharm.com]

- 4. DBCO-PEG-amine (PEG1-PEGn) - Creative Biolabs [creative-biolabs.com]

- 5. benchchem.com [benchchem.com]

- 7. precisepeg.com [precisepeg.com]

- 8. DBCO-NH-PEG12-amine | AxisPharm [axispharm.com]

- 9. benchchem.com [benchchem.com]

- 10. DBCO PEG12 Amine - JenKem Technology USA [jenkemusa.com]

- 11. NH2-PEG-DBCO, Amine-PEG-DBCO - Biopharma PEG [biochempeg.com]

- 12. DBCO PEG Amine, DBCO-PEG-NH2 [nanocs.net]

- 13. benchchem.com [benchchem.com]

The Pivotal Role of the PEG12 Spacer in DBCO Linkers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation, particularly in the development of sophisticated therapeutics like Antibody-Drug Conjugates (ADCs) and targeted drug delivery systems, the choice of a linker is a critical determinant of success. Among the array of available options, dibenzocyclooctyne (DBCO) linkers have gained prominence for their role in copper-free click chemistry. The incorporation of a polyethylene (B3416737) glycol (PEG) spacer, specifically a 12-unit PEG (PEG12), into the DBCO linker architecture is not a trivial modification but a strategic design choice that imparts a multitude of advantageous properties to the final bioconjugate. This technical guide provides a comprehensive exploration of the function of the PEG12 spacer in DBCO linkers, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological and experimental workflows.

Core Functions of the PEG12 Spacer

The integration of a PEG12 spacer into a DBCO linker addresses several key challenges in bioconjugation, primarily by enhancing the physicochemical and pharmacokinetic properties of the resulting conjugate.

1. Enhanced Solubility and Reduced Aggregation: Many potent cytotoxic payloads used in ADCs are inherently hydrophobic. This hydrophobicity can lead to poor solubility in aqueous buffers, a critical requirement for most biological experiments and therapeutic formulations. It can also induce aggregation of the ADC, which can compromise its efficacy and potentially elicit an immunogenic response. The PEG12 spacer, with its hydrophilic repeating ethylene (B1197577) oxide units, imparts a significant increase in the overall water solubility of the DBCO linker and the conjugated payload. This "hydrophilic shield" effectively mitigates the hydrophobicity of the payload, preventing aggregation and ensuring the stability of the bioconjugate in solution.

2. Improved Pharmacokinetics and Biocompatibility: The PEGylation of bioconjugates is a well-established strategy to improve their pharmacokinetic (PK) profile. The PEG12 spacer contributes to this by creating a hydration shell around the conjugate, which increases its hydrodynamic radius. This can reduce renal clearance and prolong the circulation half-life of the ADC, allowing for greater tumor accumulation and therapeutic efficacy.[1][2] Furthermore, PEG is known for its biocompatibility and low immunogenicity, which helps to minimize adverse immune responses against the conjugate.

3. Reduced Steric Hindrance and Enhanced Reaction Efficiency: The flexible and linear nature of the PEG12 spacer acts as a molecular arm, physically separating the DBCO moiety from the biomolecule to which it is attached. This spatial separation is crucial for minimizing steric hindrance, which can otherwise impede the approach of the azide-containing binding partner to the DBCO group. By extending the DBCO group away from the surface of the biomolecule, the PEG12 spacer facilitates more efficient and complete strain-promoted alkyne-azide cycloaddition (SPAAC) reactions.[3][4][5]

Quantitative Data Summary

The following table summarizes the impact of PEG spacers on key properties of bioconjugates, with a focus on data relevant to a PEG12 spacer.

| Property | DBCO Linker (No PEG) | DBCO-PEG12 Linker | Rationale and Key Findings |

| Aqueous Solubility | Poor, especially with hydrophobic payloads. Often requires organic co-solvents for conjugation. | Significantly Increased. Enables conjugation in aqueous buffers with minimal or no organic co-solvents. | The hydrophilic nature of the PEG12 spacer imparts greater water solubility to the entire linker-payload construct, preventing aggregation.[3][4][5] |

| Pharmacokinetics (PK) | Shorter circulation half-life due to potential aggregation and clearance. | Slower clearance rates and prolonged half-life. | Studies on ADCs with varying PEG lengths have shown that those with a PEG12 spacer exhibit improved PK profiles compared to those with shorter or no PEG spacers.[1][2] |

| Steric Hindrance | High potential for steric hindrance, especially with bulky biomolecules, leading to lower conjugation efficiency. | Minimized steric hindrance, leading to improved reaction kinetics and higher conjugation yields. | The PEG12 spacer provides optimal distance between the biomolecule and the reactive DBCO group, facilitating easier access for the binding partner.[3][4][5] |

| Immunogenicity | Higher potential for immunogenicity, especially if aggregation occurs. | Reduced immunogenicity. | PEGylation is a well-known strategy to "shield" the bioconjugate from the immune system. |

Experimental Protocols

Detailed methodologies for the key experiments involving DBCO-PEG12 linkers are provided below.

Protocol 1: Protein Labeling with DBCO-PEG12-NHS Ester

This protocol describes the conjugation of a DBCO-PEG12-NHS ester to a protein containing primary amines (e.g., lysine (B10760008) residues).

Materials:

-

Protein of interest (in an amine-free buffer, e.g., PBS, pH 7.4)

-

DBCO-PEG12-NHS ester

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column

Procedure:

-

Protein Preparation: Prepare the protein solution at a concentration of 1-5 mg/mL in an amine-free buffer.

-

DBCO-PEG12-NHS Ester Stock Solution: Immediately before use, dissolve the DBCO-PEG12-NHS ester in anhydrous DMSO to a stock concentration of 10 mM.

-

Conjugation Reaction: Add a 10- to 20-fold molar excess of the DBCO-PEG12-NHS ester stock solution to the protein solution.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle shaking.

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.

-

Purification: Remove excess, unreacted DBCO-PEG12-NHS ester using a desalting column equilibrated with the desired storage buffer for the protein.

-

Characterization (Optional): Determine the degree of labeling (DOL) by measuring the absorbance of the protein at 280 nm and the DBCO group at approximately 309 nm.[6]

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reaction

This protocol outlines the copper-free click chemistry reaction between a DBCO-labeled protein and an azide-containing molecule.

Materials:

-

DBCO-labeled protein (from Protocol 1)

-

Azide-containing molecule

-

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

-

Reactant Preparation: Prepare the DBCO-labeled protein and the azide-containing molecule in the reaction buffer.

-

SPAAC Reaction: Mix the DBCO-labeled protein and the azide-containing molecule in the desired molar ratio (a 1.5 to 10-fold molar excess of one component can be used to drive the reaction to completion).[7]

-

Incubation: Incubate the reaction mixture at room temperature for 4-12 hours or at 4°C for 12-24 hours.[7] The reaction progress can be monitored by techniques such as SDS-PAGE or mass spectrometry.

-

Purification (Optional): If necessary, purify the resulting bioconjugate using size-exclusion chromatography or other appropriate methods to remove any unreacted components.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate common signaling pathways targeted by ADCs that may utilize DBCO-PEG12 linkers.

Caption: HER2 signaling pathway and the intervention point for an anti-HER2 ADC.

Caption: EGFR signaling pathway and the point of action for an anti-EGFR ADC.

Experimental Workflows

The following diagrams illustrate typical experimental workflows involving DBCO-PEG12 linkers.

Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).

Caption: A typical two-step bioconjugation workflow using a DBCO-PEG12-NHS ester.

References

- 1. researchgate.net [researchgate.net]

- 2. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. DBCO-PEG12-acid - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 4. DBCO-PEG12-NHS - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 5. DBCO-PEG12-Mal - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 6. benchchem.com [benchchem.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

An In-depth Technical Guide to DBCO-NHCO-PEG12-amine: Core Reactivity and Applications

This technical guide provides a comprehensive overview of the chemical properties, reactivity, and applications of DBCO-NHCO-PEG12-amine, a heterobifunctional linker integral to advancements in bioconjugation and drug development. Designed for researchers, scientists, and professionals in drug development, this document details the core functionalities of this linker, presents key experimental protocols, and summarizes essential data for its effective implementation.

Introduction to this compound

This compound is a versatile molecule composed of three primary functional components: a Dibenzocyclooctyne (DBCO) group, a 12-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal primary amine.[1][2] This strategic combination of moieties makes it an invaluable tool for covalently linking different molecules with high specificity and efficiency, particularly within biological systems.[3][4]

The DBCO group is a strained alkyne that readily reacts with azide-functionalized molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction is a cornerstone of copper-free click chemistry, prized for its rapid kinetics and bioorthogonality, meaning it proceeds with high specificity in complex biological environments without interfering with native biochemical processes.[5][6] The absence of a need for a cytotoxic copper catalyst makes it ideal for applications involving live cells and sensitive biomolecules.[7][8]

The PEG12 spacer is a hydrophilic chain that confers several advantageous properties to the linker and the resulting conjugate. It enhances water solubility, reduces the potential for aggregation of the conjugated molecules, and minimizes steric hindrance, thereby improving reaction efficiency and the biological activity of the final conjugate.[9][10][11]

The terminal primary amine provides a reactive handle for conjugation to various functional groups, most commonly carboxylic acids or their activated esters, such as N-hydroxysuccinimide (NHS) esters, to form stable amide bonds.[1][12] This allows for the initial covalent attachment of the DBCO moiety to a wide array of biomolecules, including proteins, antibodies, and peptides.[4][13]

Physicochemical and Technical Data

The following table summarizes the key properties of this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C45H69N3O14 | [2][12] |

| Molecular Weight | 876.05 g/mol | [2] |

| Purity | Typically >95-98% | [1][12] |

| Solubility | Soluble in DMSO, DMF, DCM | [9] |

| Storage Conditions | -20°C, protected from light and moisture | [1][12] |

Core Reactivity and Reaction Mechanisms

The utility of this compound lies in its dual reactivity, enabling a two-step conjugation strategy.

Step 1: Amine-Reactive Conjugation

The primary amine of the linker can be reacted with a molecule containing a carboxylic acid or an activated ester. For instance, in antibody-drug conjugate (ADC) development, the amine group can be conjugated to a payload that has a reactive carboxyl group.

Step 2: Copper-Free Click Chemistry

Following the initial conjugation, the DBCO group is available to react with an azide-modified molecule. This SPAAC reaction is highly efficient and forms a stable triazole linkage.[5][6] This bioorthogonal reaction is central to the utility of DBCO linkers in complex biological systems.[7]

Below is a diagram illustrating the general reactivity of the this compound linker.

Caption: Reactivity of this compound.

Quantitative Data on Conjugation

While specific kinetic data for this compound is not extensively published, the efficiency of DBCO-based conjugations is consistently reported as high to near-quantitative.[14] The following table summarizes recommended reaction conditions based on established protocols for similar DBCO-PEG linkers.

| Parameter | Recommended Condition | Reference(s) |

| Molar Excess of DBCO-NHS Ester to Antibody | 10-30 fold | [15][16] |

| Molar Excess of Azide-Molecule to DBCO-Antibody | 2-4 fold | [15][17] |

| Reaction pH (Amine Coupling) | 7.0-9.0 | [18] |

| Reaction pH (SPAAC) | 7.0-7.5 | |

| Reaction Time (Amine Coupling) | 30-60 minutes at room temperature | [15][16] |

| Reaction Time (SPAAC) | 4-12 hours at room temperature or overnight at 4°C | [16][18] |

| Solvent for Stock Solutions | Anhydrous DMSO or DMF | [8][15] |

| Final Organic Solvent Concentration | <10-20% (v/v) | [8][17] |

Experimental Protocols

The following are generalized protocols for the use of this compound in a two-step bioconjugation process, such as the creation of an antibody-drug conjugate (ADC).

This protocol describes the activation of an antibody with a DBCO-NHS ester, which can be synthesized from DBCO-NHCO-PEG12-acid (a related compound) or is often commercially available as DBCO-PEG12-NHS ester.[9][19]

Materials:

-

Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)

-

DBCO-PEG12-NHS ester

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting columns or dialysis equipment

Procedure:

-

Antibody Preparation: Ensure the antibody solution is free of amine-containing buffers and stabilizing proteins like BSA.[15] The concentration should be between 1-10 mg/mL.[17]

-

DBCO-PEG12-NHS Ester Preparation: Immediately before use, dissolve the DBCO-PEG12-NHS ester in anhydrous DMSO or DMF to a stock concentration of 10 mM.[15][17]

-

Conjugation Reaction: Add a 10-20 fold molar excess of the DBCO-PEG12-NHS ester solution to the antibody solution.[8] The final concentration of the organic solvent should not exceed 10-20% (v/v).[8][17]

-

Incubation: Incubate the reaction for 60 minutes at room temperature with gentle mixing.[15]

-

Quenching: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 15 minutes at room temperature.[13][15]

-

Purification: Remove excess, unreacted DBCO-linker using a desalting column or dialysis against an appropriate buffer (e.g., PBS, pH 7.4).[16]

This protocol details the conjugation of an azide-modified payload to the DBCO-functionalized antibody.

Materials:

-

DBCO-modified antibody (from Protocol 1)

-

Azide-modified payload (e.g., a cytotoxic drug)

-

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

-

Reaction Setup: Mix the DBCO-functionalized antibody with a 2-4 fold molar excess of the azide-modified payload.[15][17]

-

Incubation: Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C.[16][18]

-

Purification: Purify the resulting ADC from unreacted payload and other impurities using methods such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).[8]

-

Characterization: Characterize the final ADC to determine the drug-to-antibody ratio (DAR), purity, and stability.

Visualization of Workflows and Applications

The following diagrams illustrate the experimental workflow for ADC synthesis and the conceptual pathway of ADC action.

Caption: Workflow for ADC Synthesis.

Caption: Conceptual Pathway of ADC Action.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable reagent in a variety of applications:

-

Antibody-Drug Conjugates (ADCs): This linker is used to attach cytotoxic drugs to antibodies, creating targeted cancer therapies.[4][8][] The hydrophilic PEG spacer can help to overcome the hydrophobicity of some payloads, potentially improving the pharmacokinetic properties and allowing for a higher drug-to-antibody ratio (DAR) without causing aggregation.[11][21]

-

PROTACs: this compound can be used as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to selectively degrade target proteins.[22][23]

-

Biomolecule Labeling: The linker facilitates the labeling of proteins, peptides, and oligonucleotides for applications in diagnostics and molecular imaging.[1][3]

-

Surface Modification: It can be used to functionalize surfaces for various biomedical and research applications.[24]

Conclusion

This compound is a powerful and versatile heterobifunctional linker that plays a critical role in modern bioconjugation. Its combination of a bioorthogonal DBCO group, a beneficial PEG spacer, and a reactive amine handle enables the straightforward and efficient construction of complex biomolecular conjugates. For researchers and developers in the pharmaceutical and biotechnology sectors, a thorough understanding of its reactivity and proper implementation of established protocols are key to leveraging its full potential in creating next-generation therapeutics and research tools.

References

- 1. DBCO-NH-PEG12-amine | AxisPharm [axispharm.com]

- 2. precisepeg.com [precisepeg.com]

- 3. DBCO-amine & DBCO-PEG-amine | AxisPharm [axispharm.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. precisepeg.com [precisepeg.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. DBCO-PEG12-NHS ester, 2093934-94-0 | BroadPharm [broadpharm.com]

- 10. purepeg.com [purepeg.com]

- 11. DBCO PEG12 Amine - JenKem Technology USA [jenkemusa.com]

- 12. DBCO-PEG12-amine | BroadPharm [broadpharm.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. help.lumiprobe.com [help.lumiprobe.com]

- 16. researchgate.net [researchgate.net]

- 17. docs.aatbio.com [docs.aatbio.com]

- 18. documents.thermofisher.com [documents.thermofisher.com]

- 19. DBCO-PEG12-NHS ester, CAS 2093934-94-0 | AxisPharm [axispharm.com]

- 21. researchgate.net [researchgate.net]

- 22. medchemexpress.com [medchemexpress.com]

- 23. medchemexpress.com [medchemexpress.com]

- 24. DBCO-PEG-amine, MW 5,000 | BroadPharm [broadpharm.com]

introduction to strain-promoted alkyne-azide cycloaddition (SPAAC)

An In-depth Technical Guide to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

Introduction to the Core Principles of SPAAC

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) has become a important technique in bioorthogonal chemistry, providing a method for covalently linking molecules within complex biological systems.[1] Developed by Carolyn Bertozzi in 2004, this reaction is a type of copper-free "click chemistry," so-called for its efficiency and specificity.[2] The primary advantage of SPAAC is its biocompatibility; it proceeds efficiently under physiological conditions without the need for cytotoxic copper catalysts, which are required for the related Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[3][4]

The reaction's driving force is the significant ring strain of a cyclooctyne (B158145), the smallest stable cyclic alkyne.[1] This inherent strain lowers the activation energy for the cycloaddition reaction with an azide (B81097), allowing it to proceed rapidly at physiological temperatures.[1][5] The azide and the strained alkyne functional groups are bioorthogonal, meaning they are chemically inert to most biological molecules and do not interfere with native cellular processes.[1][6] This high degree of specificity allows for precise labeling of biomolecules such as proteins, lipids, and nucleic acids in living cells and organisms.[][8]

The reaction between the cyclooctyne and the azide results in the formation of a stable triazole linkage.[] Due to its versatility, high efficiency, and biocompatibility, SPAAC has found widespread use in various fields, including drug development, targeted drug delivery, molecular imaging, bioconjugation, and materials science.[2][3][6][]

Reaction Mechanism

The mechanism of SPAAC is a concerted [3+2] Huisgen cycloaddition.[1] In this pericyclic reaction, the azide functions as a 1,3-dipole that reacts with the strained alkyne (the dipolarophile).[1] The high energy of the cyclooctyne, resulting from its distorted bond angles, is released upon the formation of the more stable, fused triazole ring system.[5][6] This release of enthalpy from the ring strain is the primary driver for the reaction to proceed spontaneously without a catalyst.[6][] Unlike the copper-catalyzed version, SPAAC often results in a mixture of regioisomers, which is a key consideration for certain applications.[9]

Caption: General mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

Quantitative Analysis of SPAAC Kinetics

The rate of the SPAAC reaction is a critical factor for its application, especially in biological systems where concentrations of reactants may be low and reaction times are limited. The kinetics are typically second-order, and the rate is highly dependent on the structure of the cyclooctyne.[1][3] Various generations of cyclooctynes have been developed with the aim of increasing reaction rates without compromising stability.[3][10]

Factors influencing the reaction rate include:

-

Cyclooctyne Structure: Modifications to the cyclooctyne ring, such as the addition of fluorine atoms or fusion to aromatic rings, can significantly increase strain and reactivity.[3][8]

-

Azide Electronics: The electronic properties of the azide substituent can influence the rate. Electron-withdrawing groups on the azide can sometimes accelerate the reaction.[5]

-

Solvent and Environment: Reaction conditions such as pH, temperature, and buffer composition can affect the kinetics.[11][12] For example, rates are often faster in aqueous media compared to organic solvents.[12]

Below is a table summarizing the second-order rate constants for several commonly used cyclooctynes with benzyl (B1604629) azide, providing a basis for comparison.

| Cyclooctyne Abbreviation | Full Name | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Notes |

| BCN | Bicyclo[6.1.0]nonyne | 0.012 - 0.024 | Known for its balance of high reactivity and small size.[13][14] |

| DBCO / ADIBO | Dibenzocyclooctyne / Azadibenzocyclooctyne | 0.25 - 0.90 | High reactivity, widely used for biomolecule labeling.[2][3][14] |

| DIFO | Difluorinated Cyclooctyne | ~0.08 | Fluorine groups increase reactivity.[2][15] |

| BARAC | Biarylazacyclooctynone | >1.0 | Extremely reactive but can be less stable.[2][16] |

| DIBO | 4-Dibenzocyclooctynol | Fast kinetics, among the most stable cyclooctynes.[8][13] | |

| [9+1]CPP | Strained Alkyne-Containing Cycloparaphenylene | 2.2 x 10⁻³ | Reactivity is size-dependent.[17] |

| [11+1]CPP | Strained Alkyne-Containing Cycloparaphenylene | 4.5 x 10⁻⁴ | Larger CPP exhibits lower reactivity.[17] |

| m[9+1]CPP | meta-linked [9+1]CPP | 9.6 x 10⁻³ | Meta linkage increases local strain and reactivity.[17] |

Rate constants can vary depending on the specific azide, solvent, and temperature used in the experiment.[11][14]

Experimental Protocols

Detailed methodologies are crucial for the successful application of SPAAC. Below are representative protocols for protein labeling and the synthesis of a PROTAC (Proteolysis Targeting Chimera).

Protocol 1: General Protein Labeling with a DBCO-Functionalized Dye

This protocol describes the labeling of an azide-modified protein with a DBCO-containing fluorescent dye.

Materials:

-

Azide-modified protein of interest in a suitable buffer (e.g., PBS pH 7.4).

-

DBCO-functionalized fluorescent dye (e.g., DBCO-PEG4-5/6-FAM), dissolved in DMSO to a stock concentration of 10 mM.

-

Phosphate-buffered saline (PBS), pH 7.4.

-

Spin desalting columns for purification.

Procedure:

-

Reagent Preparation: Prepare a solution of the azide-modified protein in PBS at a concentration of 1-5 mg/mL.

-

Reaction Setup: Add the DBCO-dye stock solution to the protein solution. A 5- to 20-fold molar excess of the DBCO reagent over the protein is typically recommended to ensure complete labeling. The final concentration of DMSO should be kept below 10% (v/v) to maintain protein stability.

-

Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours, or at 4°C overnight. The optimal time and temperature should be determined empirically for the specific protein and reagents.

-

Purification: Remove the unreacted DBCO-dye by passing the reaction mixture through a spin desalting column equilibrated with PBS.

-

Analysis: Confirm the conjugation and determine the labeling efficiency using SDS-PAGE with in-gel fluorescence scanning and/or mass spectrometry.

Caption: Experimental workflow for labeling an azide-modified protein using SPAAC.

Protocol 2: Synthesis of a Pomalidomide-Based PROTAC via SPAAC

This protocol outlines the conjugation of an azide-functionalized pomalidomide (B1683931) ligand to a DBCO-functionalized ligand for a target protein.[18]

Materials:

-

Pomalidomide-C5-azide.[18]

-

DBCO-functionalized target protein ligand (e.g., with a PEG linker).[18]

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO).

-

Preparative HPLC system for purification.

-

LC-MS for reaction monitoring and product characterization.

Procedure:

-

Dissolve Reactants: Dissolve equimolar amounts of Pomalidomide-C5-azide and the DBCO-functionalized target ligand in anhydrous DMSO to a final concentration of approximately 10 mM each.[18]

-

Reaction: Combine the two solutions in a clean, dry vial. Stir the reaction mixture at room temperature.

-

Monitoring: Monitor the progress of the reaction by LC-MS until the starting materials are consumed (typically 2-12 hours).

-

Purification: Upon completion, dilute the reaction mixture with a suitable solvent (e.g., DMSO/water) and purify the resulting PROTAC molecule using preparative HPLC.

-

Characterization: Lyophilize the pure fractions and confirm the identity and purity of the final PROTAC product by high-resolution mass spectrometry and NMR.

Applications in Research and Drug Development

The bioorthogonality and efficiency of SPAAC have made it an invaluable tool across multiple scientific disciplines.

-

Bioconjugation and Labeling: SPAAC is widely used to label proteins, nucleic acids, glycans, and lipids for visualization and tracking in living cells without perturbing their natural functions.[4][] This is instrumental in studying complex biological systems.[]

-

Targeted Drug Delivery: The reaction is used to conjugate targeting ligands (e.g., antibodies) to drug-loaded nanoparticles or polymers, enabling site-specific drug delivery to tissues like tumors.[3] This approach enhances therapeutic efficacy while minimizing off-target side effects.[3]

-

Molecular Imaging: SPAAC facilitates the development of novel imaging probes.[3] A common strategy is "pre-targeting," where a tagged antibody is administered first, allowed to accumulate at the target site, and then a small, fast-clearing radiolabeled probe is introduced, which "clicks" to the antibody for imaging modalities like PET or SPECT.[19]

-

Synthesis of Complex Molecules: In drug discovery, SPAAC is employed for the efficient synthesis of complex molecules, such as antibody-drug conjugates (ADCs) and PROTACs, which require precise and stable linkages.[18][20]

-

Materials Science: SPAAC is used for surface modification of materials, functionalization of nanoparticles, and the synthesis of polymers and hydrogels.[6]

Caption: Workflow for pre-targeted in vivo imaging using SPAAC.

References

- 1. benchchem.com [benchchem.com]

- 2. What is SPAAC? | AxisPharm [axispharm.com]

- 3. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]

- 4. vectorlabs.com [vectorlabs.com]

- 5. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jcmarot.com [jcmarot.com]

- 8. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]

- 11. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) - Enamine [enamine.net]

- 14. Chemoselectivity of Tertiary Azides in Strain‐Promoted Alkyne‐Azide Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. researchgate.net [researchgate.net]

Technical Guide: Handling and Storage of DBCO-NHCO-PEG12-amine

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the proper handling and storage conditions for DBCO-NHCO-PEG12-amine. Adherence to these guidelines is critical for maintaining the stability and reactivity of this heterobifunctional linker, ensuring reproducible results in applications such as bioconjugation, antibody-drug conjugates (ADCs), and nanoparticle functionalization.

Introduction to this compound

This compound is a valuable tool in bioconjugation and chemical biology. It features a dibenzocyclooctyne (DBCO) group for copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) and a terminal primary amine for conjugation to molecules containing activated esters (e.g., NHS esters) or carboxylic acids.[1][2] The polyethylene (B3416737) glycol (PEG) spacer enhances solubility in aqueous solutions, increases flexibility, and reduces steric hindrance.[1][2][3]

Storage and Stability

Proper storage is paramount to prevent the degradation of this compound. The primary concerns are temperature, moisture, and light exposure.

Quantitative Storage Recommendations

| Parameter | Condition | Rationale |

| Temperature | -20°C is the most commonly recommended storage temperature.[1][2][4] Some suppliers suggest storage at -5°C.[5] For solutions in solvent, -80°C can extend storage for up to 6 months, while at -20°C, it is recommended for 1 month.[6] | Minimizes degradation of the reactive DBCO and amine functional groups. |

| Light | Store protected from light.[1][4][6] | The DBCO group can be sensitive to photodegradation. |

| Moisture | Store in a dry, desiccated environment.[4][5] The container should be sealed.[1] | The amine group is hygroscopic and can absorb moisture from the air, which can affect its reactivity. |

| Atmosphere | For long-term storage of solutions, storing under an inert atmosphere (e.g., nitrogen or argon) is recommended.[6] | Prevents oxidation of the molecule. |

Handling and Solution Preparation

Careful handling is essential to maintain the integrity of this compound during experimental use.

General Handling Workflow

The following diagram illustrates the recommended workflow for handling this compound from reception to experimental use.

Caption: Workflow for handling this compound.

Solubility

| Solvent | Solubility | Notes |

| DMSO (Dimethyl sulfoxide) | Soluble.[3][4] | Use anhydrous grade to minimize hydrolysis. Hygroscopic nature of DMSO can impact product solubility.[6] |

| DMF (Dimethylformamide) | Soluble.[3] | Use anhydrous grade. |

| DCM (Dichloromethane) | Soluble.[3] | |

| Water | Soluble.[4] | The PEG spacer enhances water solubility.[2] |

| Chloroform | Soluble.[4] |

Experimental Protocols

Protocol 1: Reconstitution of this compound

-

Equilibration: Before opening, allow the vial of lyophilized this compound to warm to room temperature in a desiccator. This prevents condensation of moisture onto the compound.

-

Solvent Addition: Add the desired volume of anhydrous solvent (e.g., DMSO or DMF) to the vial to achieve the target concentration.

-

Dissolution: Gently vortex or sonicate the vial to ensure complete dissolution.

-

Aliquoting: For optimal stability, it is highly recommended to aliquot the stock solution into single-use volumes.[1][4] This minimizes the number of freeze-thaw cycles the compound is subjected to.

-

Storage of Aliquots: Store the aliquots at -20°C or -80°C. For extended storage, overlay the solution with an inert gas like argon or nitrogen before sealing the vial.

Protocol 2: General Procedure for Copper-Free Click Chemistry

This protocol outlines a general procedure for conjugating this compound to an azide-containing molecule.

-

Reactant Preparation: Prepare the azide-containing molecule in a suitable reaction buffer.

-

Stoichiometry: Add the this compound solution to the azide-containing solution. A common molar excess of the limiting reagent is 1.5 to 3.0 equivalents.[4]

-

Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C for 2-12 hours.[4] The optimal reaction time and temperature will depend on the specific reactants and their concentrations.

-

Purification: Purify the resulting conjugate using appropriate methods such as dialysis or size-exclusion chromatography.[4]

Signaling Pathways and Logical Relationships

The reactivity of this compound is based on two orthogonal functional groups, enabling sequential or one-pot conjugation strategies.

Caption: Orthogonal reactivity of this compound.

This diagram illustrates the dual functionality of the molecule. The DBCO group reacts specifically with azides via SPAAC, while the primary amine reacts with activated esters to form stable amide bonds.[1] This allows for precise, site-specific modifications and the construction of complex bioconjugates.

References

- 1. DBCO-NH-PEG12-amine | AxisPharm [axispharm.com]

- 2. DBCO-PEG12-amine | BroadPharm [broadpharm.com]

- 3. DBCO-PEG12-NHS ester, 2093934-94-0 | BroadPharm [broadpharm.com]

- 4. DBCO PEG Amine, DBCO-PEG-NH2 [nanocs.net]

- 5. NH2-PEG-DBCO, Amine-PEG-DBCO - Biopharma PEG [biochempeg.com]

- 6. medchemexpress.com [medchemexpress.com]

A Technical Guide to DBCO-NHCO-PEG12-amine: Properties and Applications in Bioconjugation

This technical guide provides an in-depth overview of the heterobifunctional linker, DBCO-NHCO-PEG12-amine, tailored for researchers, scientists, and professionals in the field of drug development. This document details the molecule's physicochemical properties, experimental protocols for its use in bioconjugation, and visual representations of the underlying chemical workflows.

Core Properties of this compound

This compound is a versatile crosslinker molecule integral to the field of bioconjugation. It features a dibenzocyclooctyne (DBCO) group, a primary amine (-NH2) group, and a hydrophilic polyethylene (B3416737) glycol (PEG) spacer. This combination of functional groups allows for a two-step, bioorthogonal conjugation strategy, primarily employed in the development of antibody-drug conjugates (ADCs), PROTACs, and fluorescently labeled biomolecules.[1][2][3]

The DBCO moiety facilitates a highly efficient and specific reaction with azide-functionalized molecules through a copper-free click chemistry reaction known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[4] The primary amine group provides a reactive handle for covalent attachment to biomolecules, typically through reaction with activated esters (like NHS esters) or carboxylic acids. The PEG12 spacer enhances the solubility of the molecule and its conjugates in aqueous buffers, reduces steric hindrance, and can improve the pharmacokinetic properties of the final bioconjugate.[1]

Quantitative Data Summary

The key quantitative data for this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 876.04 g/mol | [5] |

| 876.05 g/mol | [6] | |

| 876.1 g/mol | [7][8] | |

| Molecular Formula | C45H69N3O14 | [6][7] |

| Purity | >95% | [5] |

Experimental Protocols

The use of this compound in bioconjugation typically involves a two-stage process:

-

Activation of a Biomolecule with an Azide or DBCO group.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Below are generalized protocols for the conjugation of this compound to a protein (e.g., an antibody) and its subsequent reaction with an azide-modified molecule.

Protocol 1: Labeling of an Amine-Containing Protein with this compound

This protocol describes the conjugation of the amine group of this compound to a carboxylic acid on a protein, often activated as an N-hydroxysuccinimide (NHS) ester.

Materials:

-

Amine-containing protein (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4)

-

This compound

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysulfosuccinimide (Sulfo-NHS)

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Coupling Buffer: Phosphate Buffered Saline (PBS), pH 7.4

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Desalting columns or dialysis equipment

Procedure:

-

Reagent Preparation:

-

Equilibrate all reagents to room temperature.

-

Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.

-

Immediately before use, prepare fresh stock solutions of EDC and Sulfo-NHS in Activation Buffer.

-

-

Activation of Carboxylic Acids on the Protein (if necessary):

-

Dissolve the protein in the Activation Buffer.

-

Add a molar excess of EDC and Sulfo-NHS to the protein solution.

-

Incubate for 15-30 minutes at room temperature.

-

Remove excess EDC and Sulfo-NHS using a desalting column, exchanging the buffer to the Coupling Buffer (PBS, pH 7.4).

-

-

Conjugation Reaction:

-

Add a 5- to 20-fold molar excess of the this compound solution to the activated protein solution. The final DMSO concentration should be below 10%.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching and Purification:

-

Quench the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.

-

Remove excess, unreacted this compound using a desalting column or dialysis equilibrated with PBS (pH 7.4).

-

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the reaction between the DBCO-labeled protein from Protocol 1 and an azide-functionalized molecule.

Materials:

-

DBCO-labeled protein in PBS, pH 7.4

-

Azide-functionalized molecule

-

Reaction Buffer: PBS, pH 7.4

-

Purification system (e.g., size-exclusion chromatography)

Procedure:

-

Reaction Setup:

-

Combine the DBCO-labeled protein with the azide-functionalized molecule in the Reaction Buffer. A 1.5- to 10-fold molar excess of the azide-functionalized molecule is recommended.[5]

-

-

Incubation:

-

Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C.[8] The reaction progress can be monitored by techniques such as SDS-PAGE or LC-MS.

-

-

Purification:

-

Purify the final conjugate to remove any unreacted molecules using an appropriate method, such as size-exclusion chromatography.

-

Visualizing the Workflow and Reaction Pathway

The following diagrams illustrate the logical workflow of a typical bioconjugation experiment and the underlying chemical reaction pathway.

References

- 1. DBCO PEG12 Amine - JenKem Technology USA [jenkemusa.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. DBCO PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]

- 4. docs.aatbio.com [docs.aatbio.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

An In-depth Technical Guide to the Solubility Profile of DBCO-NHCO-PEG12-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of DBCO-NHCO-PEG12-amine, a heterobifunctional linker crucial for advancements in bioconjugation and drug delivery. This document outlines the qualitative and estimated quantitative solubility of the molecule, details experimental protocols for solubility determination and its application in bioconjugation, and presents visual workflows to facilitate understanding and implementation in a research setting.

Introduction to this compound

This compound is a key reagent in the field of bioconjugation, particularly for the development of antibody-drug conjugates (ADCs) and other targeted therapeutics. Its structure incorporates three key components:

-

Dibenzocyclooctyne (DBCO): A reactive group that participates in copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC) click chemistry. This allows for the highly specific and efficient conjugation to azide-modified molecules in aqueous environments without the need for a cytotoxic copper catalyst.

-

Polyethylene (B3416737) Glycol (PEG12): A 12-unit polyethylene glycol spacer. The hydrophilic and flexible nature of the PEG chain enhances the aqueous solubility and stability of the molecule and the resulting conjugate.[1][2] It also minimizes steric hindrance, providing better access for biomolecular interactions.[1]

-

Amine (NH2): A primary amine group that can be readily coupled with carboxylic acids or their activated esters (e.g., NHS esters) to form stable amide bonds.[1][3]

This dual functionality allows for a versatile, two-step conjugation strategy, making it an invaluable tool for linking various biomolecules.

Solubility Profile

The solubility of this compound is a critical factor for its effective use in bioconjugation reactions, which are often performed in aqueous buffers. The presence of the hydrophilic PEG12 spacer significantly enhances its water solubility.[2][3]

Qualitative Solubility

Multiple suppliers of this compound and similar compounds consistently report its solubility in various common laboratory solvents.

| Solvent | Solubility |

| Water | Soluble |

| Dimethyl Sulfoxide (DMSO) | Soluble |

| Dimethylformamide (DMF) | Soluble |

| Dichloromethane (DCM) | Soluble |

| Chloroform | Soluble |

This data is based on product information from various suppliers for DBCO-PEG-amine compounds.

Quantitative Solubility Data

However, for a closely related compound, DBCO-PEG9-amine , a solubility of ≥ 2.5 mg/mL (3.36 mM) has been reported in a specific formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. While this provides a useful reference point, it is important to note that this is not the exact molecule and the solvent is a complex mixture.

Due to the lack of specific quantitative data, it is strongly recommended that researchers determine the solubility of this compound in their specific buffer systems and solvent compositions empirically. A general protocol for this determination is provided in the following section.

Experimental Protocols

Protocol for Determining Aqueous Solubility

This protocol outlines a general method to determine the solubility of this compound in an aqueous buffer of choice (e.g., Phosphate-Buffered Saline, PBS).

Materials:

-

This compound

-

Aqueous buffer (e.g., PBS, pH 7.4)

-

Microcentrifuge tubes

-

Vortexer

-

Benchtop centrifuge

-

Spectrophotometer or HPLC system

-

Calibrated balance

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a pre-weighed microcentrifuge tube.

-

Add a defined volume of the desired aqueous buffer (e.g., 1 mL).

-

Vortex the tube vigorously for 2-3 minutes.

-

Incubate the suspension at a constant temperature (e.g., 25°C) on a shaker for 24-48 hours to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After incubation, centrifuge the tube at high speed (e.g., 14,000 x g) for 10-15 minutes to pellet the excess, undissolved solid.

-

Carefully collect a known volume of the clear supernatant without disturbing the pellet.

-

-

Quantification:

-

Using a Spectrophotometer: If the molar extinction coefficient of DBCO is known at a specific wavelength, the concentration can be determined using the Beer-Lambert law (A = εcl).

-

Using HPLC: This is the more accurate method.

-

Prepare a series of standard solutions of this compound with known concentrations.

-

Generate a standard curve by injecting the standards into an HPLC system (e.g., with a C18 column) and plotting the peak area against concentration.

-

Inject the filtered supernatant and determine its concentration from the standard curve.

-

-

-

Calculation:

-

The determined concentration represents the solubility of this compound in the chosen buffer, typically expressed in mg/mL or mM.

-

General Protocol for Two-Step Bioconjugation

This protocol describes a general workflow for using this compound to link two molecules: a carboxyl-containing molecule (Molecule A) and an azide-containing molecule (Molecule B).

Step 1: Amide Coupling of this compound to a Carboxyl-Containing Molecule

Materials:

-

This compound

-

Carboxyl-containing molecule (Molecule A)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS) or sulfo-NHS

-

Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

-

Coupling Buffer (e.g., PBS, pH 7.4)

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.5)

-

Anhydrous DMSO or DMF

-

Desalting columns or dialysis equipment

Procedure:

-

Reagent Preparation:

-

Dissolve Molecule A in Activation Buffer.

-

Dissolve this compound in a small amount of anhydrous DMSO or DMF before diluting with Activation Buffer.

-

Prepare fresh solutions of EDC and NHS/sulfo-NHS in Activation Buffer.

-

-

Activation of Carboxylic Acid:

-

Add a molar excess of EDC and NHS to Molecule A.

-

Incubate for 15-30 minutes at room temperature to form the NHS ester.

-

-

Conjugation:

-

Add the activated Molecule A-NHS ester to the this compound solution. A molar excess of the amine linker is often used.

-

Adjust the pH of the reaction mixture to 7.2-7.5 with the Coupling Buffer.

-

Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching and Purification:

-

Add Quenching Buffer to stop the reaction.

-

Purify the resulting Molecule A-PEG-DBCO conjugate using a desalting column or dialysis to remove excess reagents.

-

Step 2: Copper-Free Click Chemistry of the DBCO-Functionalized Molecule with an Azide-Containing Molecule

Materials:

-

Purified Molecule A-PEG-DBCO

-

Azide-containing molecule (Molecule B)

-

Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

-

Reaction Setup:

-

Dissolve Molecule B in the Reaction Buffer.

-

Add Molecule B to the solution of Molecule A-PEG-DBCO. A 1.5 to 5-fold molar excess of the azide-containing molecule is typically used.

-

-

Incubation:

-

Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C for 4-12 hours. The reaction progress can be monitored by techniques such as SDS-PAGE or mass spectrometry.

-

-

Purification:

-

Purify the final conjugate (Molecule A-PEG-Molecule B) using an appropriate chromatography method (e.g., size-exclusion or affinity chromatography) to remove any unreacted components.

-

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate the key workflows described in this guide.

Caption: Workflow for determining the aqueous solubility of this compound.

Caption: General workflow for a two-step bioconjugation using this compound.

Caption: Conceptual pathway for an ADC created using a DBCO-PEG-Amine linker.

References

Methodological & Application

Application Notes and Protocols for DBCO-NHCO-PEG12-amine Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the bioconjugation of molecules using the heterobifunctional linker, DBCO-NHCO-PEG12-amine. This linker contains a dibenzocyclooctyne (DBCO) group for copper-free click chemistry and a terminal primary amine for conjugation to carboxyl groups or other electrophiles. The inclusion of a 12-unit polyethylene (B3416737) glycol (PEG) spacer enhances solubility and reduces steric hindrance.

This document outlines a two-stage bioconjugation strategy:

-

Biomolecule Activation and DBCO-Linker Conjugation: Covalent attachment of the this compound linker to a biomolecule containing carboxyl groups (e.g., proteins with glutamic or aspartic acid residues) via carbodiimide (B86325) chemistry.

-

Copper-Free Click Chemistry: Strain-promoted alkyne-azide cycloaddition (SPAAC) of the DBCO-functionalized biomolecule to an azide-containing molecule of interest.

Key Features of this compound Bioconjugation

-

Bioorthogonality: The DBCO-azide reaction is highly specific and does not interfere with native biological functional groups, enabling conjugation in complex biological samples.[1][2]

-

Copper-Free: SPAAC eliminates the need for cytotoxic copper catalysts, making it suitable for applications involving living cells or in vivo studies.[1][2][3]

-

Stable Linkage: The resulting triazole linkage from the click reaction is highly stable under physiological conditions.[4][5]

-

Enhanced Solubility and Flexibility: The hydrophilic PEG12 spacer improves the water solubility of the conjugate and provides a flexible connection, minimizing steric hindrance.

Data Presentation

The following tables summarize key quantitative data for optimizing the bioconjugation protocol.

Table 1: Recommended Reaction Conditions for Biomolecule Activation and DBCO-Linker Conjugation

| Parameter | Recommended Value | Notes |

| Biomolecule Carboxyl Group Activation (EDC/NHS Chemistry) | ||

| Activation Buffer | MES Buffer (0.1 M), pH 4.5-6.0 | Optimal for EDC/NHS activation.[6] |

| Molar Excess of EDC | 1.5 - 10-fold over biomolecule | To be optimized for each specific biomolecule. |

| Molar Excess of Sulfo-NHS | 1.5 - 10-fold over biomolecule | To be optimized for each specific biomolecule. |

| Activation Time | 15 - 30 minutes | At room temperature. |

| Conjugation of this compound | ||

| Coupling Buffer | Phosphate-Buffered Saline (PBS), pH 7.2-8.0 | Amine-free buffer is crucial.[7] |

| Molar Excess of DBCO-Linker | 10 - 50-fold over biomolecule | Higher excess may be needed for dilute solutions.[8] |

| Reaction Time | 2 hours at room temperature or overnight at 4°C | Longer incubation at lower temperatures.[9] |

| Quenching Reagent | Tris or Hydroxylamine (50-100 mM final conc.) | To deactivate unreacted NHS esters.[7] |

| Quenching Time | 15 - 30 minutes | At room temperature.[10] |

Table 2: Recommended Reaction Conditions for Copper-Free Click Chemistry (SPAAC)

| Parameter | Recommended Value | Notes |

| Reaction Buffer | PBS, pH 7.0-7.4 | Avoid buffers containing azides.[4] |

| Molar Excess of Azide-Molecule | 1.5 - 3-fold over DBCO-biomolecule | Can be inverted if the azide-molecule is limiting.[4] |

| Reaction Temperature | Room Temperature (20-25°C) or 4°C | Reaction is faster at room temperature.[4] |

| Reaction Time | 2 - 12 hours | Dependent on concentration and temperature.[4][11] |

| Solvent | Aqueous buffer (DMSO or DMF co-solvent up to 20%) | Co-solvent can be used if solubility is an issue.[12] |

Table 3: Purification and Characterization Parameters

| Step | Method | Key Considerations |

| Purification of DBCO-Biomolecule | ||

| Removal of Excess Linker | Desalting Spin Column, Dialysis, SEC | Choose based on the size difference between the biomolecule and the linker.[7] |

| Purification of Final Conjugate | ||

| Removal of Excess Azide-Molecule | Desalting Spin Column, Dialysis, HPLC, SEC | Method depends on the properties of the final conjugate and excess reagents.[7] |

| Characterization | ||

| Degree of Labeling (DOL) | UV-Vis Spectrophotometry | Calculate using the absorbance at 280 nm (protein) and 309 nm (DBCO).[7] |

| Purity and Confirmation | SDS-PAGE, Mass Spectrometry, HPLC | To confirm conjugation and assess purity.[7] |

Experimental Protocols

Protocol 1: Activation of Biomolecule Carboxyl Groups and Conjugation with this compound

This protocol describes the covalent attachment of the DBCO-linker to a protein via its carboxyl groups.

Materials:

-

Biomolecule (e.g., protein) in a suitable buffer (e.g., MES)

-

Activation Buffer: 0.1 M MES, pH 4.5-6.0

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

Sulfo-NHS (N-hydroxysulfosuccinimide)

-

This compound

-

Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0 (must be amine-free)

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Desalting spin columns or dialysis cassettes

Procedure:

-

Prepare the Biomolecule:

-

Dissolve or exchange the biomolecule into the Activation Buffer at a concentration of 1-5 mg/mL.

-

-

Activate Carboxyl Groups:

-

Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in the Activation Buffer.

-

Add a 1.5 to 10-fold molar excess of EDC and Sulfo-NHS to the biomolecule solution.

-

Incubate for 15-30 minutes at room temperature with gentle mixing.

-

-

Remove Excess Activation Reagents (Optional but Recommended):

-

To prevent polymerization of the biomolecule, it is advisable to remove excess EDC and Sulfo-NHS. This can be achieved by buffer exchange using a desalting spin column or dialysis into the Coupling Buffer.

-

-

Conjugate with this compound:

-

Dissolve the this compound in the Coupling Buffer.

-

Add a 10 to 50-fold molar excess of the DBCO-linker to the activated biomolecule solution.

-

Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quench the Reaction:

-

Add Quenching Buffer to a final concentration of 50-100 mM to stop the reaction.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purify the DBCO-labeled Biomolecule:

-

Remove excess, unreacted DBCO-linker and quenching reagents using a desalting spin column, dialysis, or size-exclusion chromatography (SEC). The purified DBCO-labeled biomolecule is now ready for the copper-free click reaction.

-

Protocol 2: Copper-Free Click Chemistry (SPAAC) with an Azide-Modified Molecule

This protocol describes the reaction between the DBCO-labeled biomolecule and an azide-functionalized molecule.

Materials:

-

Purified DBCO-labeled biomolecule

-

Azide-modified molecule of interest

-

Reaction Buffer: PBS, pH 7.0-7.4 (azide-free)

-

Purification supplies (e.g., desalting columns, HPLC system)

Procedure:

-

Prepare the Reactants:

-

Ensure the DBCO-labeled biomolecule is in the appropriate Reaction Buffer.

-

Dissolve the azide-modified molecule in a compatible solvent (e.g., Reaction Buffer, DMSO, or DMF).

-

-

Perform the Click Reaction:

-

Add a 1.5 to 3-fold molar excess of the azide-modified molecule to the DBCO-labeled biomolecule.

-

If a co-solvent was used for the azide-molecule, ensure the final concentration in the reaction mixture is below 20% to avoid denaturation of proteins.[12]

-

Incubate the reaction mixture for 2-12 hours at room temperature or overnight at 4°C.[4]

-

-

Purify the Final Conjugate:

-

Remove the excess, unreacted azide-modified molecule using an appropriate method such as desalting spin columns, dialysis, or HPLC, depending on the properties of the conjugate and the excess reagent.

-

Protocol 3: Characterization of the DBCO-Biomolecule Conjugate

Degree of Labeling (DOL) Calculation:

The DOL, which represents the average number of DBCO molecules per biomolecule, can be determined using UV-Vis spectrophotometry.

-

Measure the absorbance of the purified DBCO-biomolecule conjugate at 280 nm (A280) and 309 nm (A309).

-

Calculate the concentration of the biomolecule and the DBCO moiety using their respective molar extinction coefficients.

-

The DOL is the molar ratio of DBCO to the biomolecule.

Formula for DOL of an Antibody (IgG):

DOL = (A₃₀₉ × ε_IgG) / ((A₂₈₀ - (CF × A₃₀₉)) × ε_DBCO)

Where:

-

ε_IgG ≈ 210,000 M⁻¹cm⁻¹ at 280 nm

-

ε_DBCO ≈ 12,000 M⁻¹cm⁻¹ at 309 nm

-

CF (Correction Factor for DBCO absorbance at 280 nm) ≈ A₂₈₀ of DBCO / A₃₀₉ of DBCO

Visualizations

Caption: Overall experimental workflow for bioconjugation.

Caption: EDC/NHS activation of carboxyl groups for amine coupling.

Caption: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

References

- 1. interchim.fr [interchim.fr]

- 2. vectorlabs.com [vectorlabs.com]

- 3. Copper-free click chemistry for attachment of biomolecules in magnetic tweezers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. interchim.fr [interchim.fr]

- 5. help.lumiprobe.com [help.lumiprobe.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 10. benchchem.com [benchchem.com]

- 11. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

- 12. benchchem.com [benchchem.com]

Application Note: Covalent Labeling of Antibodies using DBCO-NHCO-PEG12-amine for Bioorthogonal Conjugation

Audience: Researchers, scientists, and drug development professionals.

Introduction Bioorthogonal chemistry provides powerful tools for the specific modification of biomolecules. Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a premier example of bioorthogonal "click chemistry," enabling the covalent ligation of an azide (B81097) and a cyclooctyne, such as dibenzocyclooctyne (DBCO), with high efficiency and specificity under physiological conditions.[1][] This reaction proceeds without the need for cytotoxic copper catalysts, making it ideal for biological applications.[]

This application note details a two-stage method to label a payload of interest (e.g., a therapeutic drug, a fluorescent dye, or a biotin (B1667282) tag) to a monoclonal antibody (mAb).

-

Antibody Activation: The DBCO-NHCO-PEG12-amine linker is covalently attached to the antibody by targeting surface-exposed carboxyl groups (on aspartic and glutamic acid residues). This reaction is mediated by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry, which activates the carboxyl groups to form a stable amide bond with the linker's primary amine.[3]

-

SPAAC Conjugation: The now DBCO-functionalized antibody is reacted with an azide-modified payload. The PEG12 spacer enhances the solubility of the conjugate and reduces potential steric hindrance.[3]

This method results in a randomly labeled but highly stable antibody conjugate, suitable for applications ranging from diagnostics to the development of Antibody-Drug Conjugates (ADCs).[4]

Experimental Protocols

Part 1: Preparation of DBCO-Functionalized Antibody

This protocol describes the activation of antibody carboxyl groups with EDC/NHS and subsequent reaction with this compound.

Materials and Reagents:

-

Monoclonal antibody (mAb) at 2-10 mg/mL in an amine-free and carboxyl-free buffer (e.g., PBS is not ideal, 0.1 M MES buffer is recommended).

-

This compound

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-Hydroxysuccinimide (NHS) or Sulfo-NHS

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0.[5]

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 2 M Hydroxylamine, pH 8.5

-

Reaction Solvent: Anhydrous Dimethylsulfoxide (DMSO)

-

Purification: Zeba™ Spin Desalting Columns (7K or 40K MWCO) or Size Exclusion Chromatography (SEC).[6][7]

Protocol:

-

Buffer Exchange: Ensure the antibody is in an amine-free and carboxylate-free buffer such as MES. If the antibody is in a buffer like PBS or Tris, perform a buffer exchange using a desalting column equilibrated with Activation Buffer. Adjust the antibody concentration to 2-10 mg/mL.

-

Reagent Preparation:

-

Allow EDC and NHS vials to equilibrate to room temperature before opening to prevent moisture condensation.[8]

-

Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO.

-

Immediately before use, prepare fresh 100 mM solutions of EDC and NHS in cold Activation Buffer.

-

-

Activation of Antibody Carboxyl Groups:

-

In a microcentrifuge tube, add the required volume of antibody solution.

-

Add a 50 to 100-fold molar excess of EDC and NHS to the antibody solution. For example, for 1 mL of a 5 mg/mL IgG solution (~33 nmol), add ~1.65-3.3 µmol of EDC and NHS.

-

Mix gently and incubate for 15-30 minutes at room temperature.[5]

-

-

Conjugation with this compound:

-

Add a 20 to 50-fold molar excess of the this compound stock solution to the activated antibody.

-

Incubate the reaction for 2 hours at room temperature with gentle rotation.

-

-

Quenching the Reaction:

-

To quench unreacted NHS esters and EDC, add the Quenching Buffer to a final concentration of 20-50 mM (e.g., add 20-50 µL of 1 M Tris per mL of reaction).[8]

-

Incubate for an additional 15 minutes at room temperature.

-

-

Purification:

-

Characterization and Storage:

-

Determine the concentration of the purified DBCO-antibody using a BCA assay or by measuring absorbance at 280 nm.

-

The degree of labeling (DOL) can be estimated by measuring the absorbance at 309 nm (for DBCO) and 280 nm (for the antibody).[9]

-

Store the DBCO-functionalized antibody at 4°C for short-term use (up to 1 month) or at -80°C for long-term storage. Note that the DBCO group can lose reactivity over time.[10]

-

Figure 1. Workflow for the preparation of a DBCO-functionalized antibody.

Part 2: SPAAC Conjugation of Azide-Payload to DBCO-Antibody

This protocol describes the copper-free click chemistry reaction between the DBCO-functionalized antibody and an azide-containing payload.

Materials and Reagents:

-

DBCO-functionalized antibody (from Part 1)

-

Azide-functionalized payload (e.g., drug, fluorophore)

-

Reaction Buffer: PBS, pH 7.4 or other suitable amine-free buffer.[11]

Protocol:

-

Prepare Reactants:

-

Dissolve the azide-functionalized payload in a compatible solvent (e.g., DMSO or water) to a known concentration (e.g., 10 mM).

-

Ensure the DBCO-antibody is at a concentration of 1-5 mg/mL in the Reaction Buffer.

-

-

SPAAC Reaction:

-

Add a 2 to 10-fold molar excess of the azide-payload to the DBCO-antibody solution.[5][10] A higher excess can drive the reaction to completion.

-

Mix gently by inversion or slow rotation.

-

Incubate the reaction at room temperature for 4-12 hours or at 4°C overnight (12-24 hours).[5][11] The reaction progress can be monitored by LC-MS if desired.

-

-

Purification of the Final Conjugate:

-

Remove the unreacted azide-payload and any reaction byproducts.

-

Size-exclusion chromatography (SEC) is highly effective for removing small molecule impurities.[7]

-

For ADCs, Hydrophobic Interaction Chromatography (HIC) can be used to separate species with different drug-to-antibody ratios (DARs).[12]

-

Dialysis can also be used but may be less efficient for complete removal of excess payload.[]

-

-

Characterization and Storage:

-

Characterize the final conjugate for purity, aggregation (by SEC), and drug-to-antibody ratio (DAR).

-

The DAR can be determined using UV-Vis spectrophotometry (if the payload has a unique absorbance), Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry (LC-MS).[4][12]

-